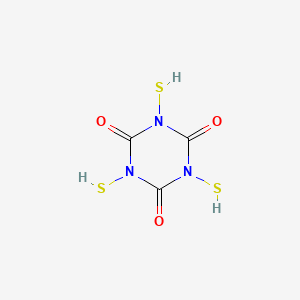
1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazine derivatives with sulfur-containing reagents. Common synthetic routes may include:
Cyclization Reactions: Using triazine precursors and thiol-containing compounds under controlled conditions.
Sulfur Insertion: Introducing sulfur atoms into the triazine ring through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of sulfur atoms to thiols or other lower oxidation states.
Substitution: Replacement of sulfur atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted Triazines: Products of substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Inhibition of specific enzymes, modulation of signaling pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine core structures.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
1-Sulfanyl-3,5-bis(sulfanyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific arrangement of sulfur atoms and triazine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
133125-84-5 |
|---|---|
Molecular Formula |
C3H3N3O3S3 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
1,3,5-tris(sulfanyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3S3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
InChI Key |
VZVWLXDUZZCNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1S)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















